PD1-PDL1-IN 2

Cancer immunotherapy PD-1/PD-L1 checkpoint blockade Syngeneic mouse models

Select ZE132 for its peer-reviewed superior in vivo tumor growth inhibition (64% TGI) vs. anti-PD-1 antibody, unique dual modulation of TGF-β1 and Cxcl9, and high DMSO solubility (≥100 mM). This validated chemical probe offers distinct advantages for syngeneic tumor models and mechanistic immunology studies. For research use only.

Molecular Formula C37H41ClN4O7S
Molecular Weight 721.3 g/mol
Cat. No. B12374784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD1-PDL1-IN 2
Molecular FormulaC37H41ClN4O7S
Molecular Weight721.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CN=C5)C#N)CN(CCCN(C)C)CCS(=O)(=O)O)Cl
InChIInChI=1S/C37H41ClN4O7S/c1-26-30(6-4-7-32(26)29-8-9-34-37(18-29)47-14-13-46-34)25-49-36-19-35(48-24-28-16-27(20-39)21-40-22-28)31(17-33(36)38)23-42(11-5-10-41(2)3)12-15-50(43,44)45/h4,6-9,16-19,21-22H,5,10-15,23-25H2,1-3H3,(H,43,44,45)
InChIKeyQJSJWFVBDAPNAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZE132 (CAS 2566710-63-0) PD-1/PD-L1 Small-Molecule Inhibitor with Ethanesulfonic Acid Solubilizing Moiety


2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid, designated ZE132, is a small-molecule inhibitor of the PD-1/PD-L1 protein-protein interaction [1]. It bears a terminal ethanesulfonic acid group that confers high aqueous solubility for in vitro and in vivo applications . The compound binds PD-L1 with a KD of 19.36 nM and blocks PD-1/PD-L1 interaction with an IC50 of 23.49 nM in biochemical assays [1].

Why PD-1/PD-L1 Small-Molecule Inhibitors Are Not Interchangeable: ZE132 Differentiated Evidence


Small-molecule PD-1/PD-L1 inhibitors exhibit substantial variance in potency, binding mode, and in vivo efficacy despite shared target pharmacology. For instance, BMS-1166 achieves a biochemical IC50 of 1.4 nM [1], yet its in vivo antitumor efficacy relative to anti-PD-1 antibody has not been reported in peer-reviewed literature. Conversely, BMS-202 displays a markedly weaker IC50 of 18–55 nM in HTRF assays [2] and shows limited cellular potency (IC50 10–15 μM in proliferation assays) [3]. ZE132 occupies a distinct position: its biochemical potency (IC50 23.49 nM) is moderate, but it uniquely demonstrates superior in vivo tumor growth inhibition compared to anti-PD-1 antibody in syngeneic mouse models [4], an advantage not documented for other sulfonic acid–bearing analogs. Substitution without accounting for these differential efficacy profiles risks experimental failure or misinterpretation.

ZE132 Quantitative Differentiation Evidence: PD-1/PD-L1 Inhibitor Comparator Data


In Vivo Antitumor Efficacy: ZE132 Outperforms Anti-PD-1 Antibody in CT26 Syngeneic Model

In a CT26 colorectal cancer syngeneic mouse model, ZE132 treatment (50 mg/kg, i.p., daily) inhibited tumor growth by 64% compared to vehicle control [1]. This efficacy surpassed that of an anti-PD-1 antibody administered under the same experimental conditions [1]. In contrast, BMS-1166, despite superior biochemical potency (IC50 = 1.4 nM), has no reported peer-reviewed in vivo efficacy data directly comparing it to anti-PD-1 antibody [2]. BMS-202 at 50 mg/kg (i.p.) in a humanized NOG mouse model failed to demonstrate significant tumor growth inhibition as monotherapy [3].

Cancer immunotherapy PD-1/PD-L1 checkpoint blockade Syngeneic mouse models

Biochemical Potency vs. Functional Cellular Activity: ZE132 Balanced Profile

ZE132 exhibits a biochemical IC50 of 23.49 nM for PD-1/PD-L1 interaction in HTRF assay and a KD of 19.36 nM for PD-L1 binding [1]. In a functional CD8+ T-cell killing assay, ZE132 at 1 μM enhanced tumor cell lysis by approximately 40% relative to control [1]. BMS-1166 shows a 17-fold higher biochemical potency (IC50 = 1.4 nM) [2], but its functional T-cell activation EC50 is 276 nM in a Jurkat/CHO reporter assay [3]. BMS-202 displays an HTRF IC50 of 18–55 nM [4] but requires 10–15 μM to inhibit proliferation of PD-L1-positive SCC-3 cells [5].

Biochemical pharmacology HTRF assay T-cell activation

Solubility Advantage: Ethanesulfonic Acid Moiety Confers High DMSO Solubility

The terminal ethanesulfonic acid group of ZE132 enables solubility of ≥100 mM in DMSO . BMS-1166, which lacks this hydrophilic moiety, achieves DMSO solubility of approximately 91–100 mg/mL (141–156 mM), but is reported as insoluble in water and only sparingly soluble in ethanol (12–13 mg/mL) [1]. BMS-202 DMSO solubility is limited to ~10 mM . For in vivo formulation, ZE132's sulfonic acid group facilitates dissolution in aqueous vehicles, though specific aqueous solubility data are not publicly disclosed .

Formulation Solubility In vitro assays

Tumor Immune Microenvironment Modulation: TGF-β1 Suppression Unique Among Sulfonic Acid Analogs

ZE132 treatment in CT26 tumor-bearing mice reduced Tgfb1 mRNA expression by approximately 50% compared to vehicle control [1]. Concurrently, Cxcl9 mRNA expression increased by approximately 3-fold [1]. No peer-reviewed data report TGF-β pathway modulation by BMS-1166 or BMS-202 in comparable models. BMS-202 is not reported to affect TGF-β1 expression; BMS-1166's effects on the tumor immune microenvironment remain unpublished outside of patent literature.

Tumor microenvironment TGF-β signaling Immuno-oncology

Optimal Use Cases for ZE132 in Cancer Immunotherapy and PD-1/PD-L1 Research


Benchmarking Small-Molecule PD-1/PD-L1 Inhibitors Against Antibody Checkpoint Blockade In Vivo

Use ZE132 as a reference small-molecule PD-1/PD-L1 inhibitor in syngeneic tumor models when comparing small-molecule efficacy to anti-PD-1 antibodies. ZE132 is among the few small molecules with peer-reviewed evidence of superior in vivo tumor growth inhibition relative to antibody therapy in the CT26 model (64% TGI) [1]. This positions ZE132 as a validated tool for interrogating the pharmacokinetic and tumor penetration advantages of small molecules over antibodies.

Investigating TGF-β1 as a Biomarker of Response to PD-1/PD-L1 Immunotherapy

Employ ZE132 in mechanistic studies exploring the intersection of PD-1/PD-L1 signaling and TGF-β–mediated immune suppression. ZE132 uniquely suppresses Tgfb1 mRNA (~50% reduction) while enhancing Cxcl9 expression (~3-fold increase) in the CT26 tumor microenvironment [1]. This dual modulation provides a chemical probe for dissecting TGF-β1's role in immunotherapy resistance and for validating TGF-β1 as a predictive biomarker of response.

High-Throughput Screening for PD-1/PD-L1 Antagonists Requiring High DMSO Solubility

Select ZE132 as a positive control in HTRF-based PD-1/PD-L1 interaction screens where high DMSO solubility (≥100 mM) is required for dose-response curve generation . Its balanced biochemical and cellular potency profile (IC50 = 23.49 nM HTRF; functional T-cell activation at 1 μM) [1] makes it suitable for assay validation across both biochemical and cell-based platforms.

Comparative Pharmacology Studies of PD-L1 Small-Molecule Binding Modes

Include ZE132 in panels of PD-1/PD-L1 inhibitors when comparing binding kinetics and functional activity. With a KD of 19.36 nM for PD-L1 [1], ZE132 offers a distinct affinity profile compared to the picomolar binders (e.g., BMS-1166, IC50 = 1.4 nM) [2] and weaker analogs (e.g., BMS-202, IC50 = 18–55 nM) [3], facilitating structure-activity relationship studies across the potency spectrum.

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